

Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cat. No.: B1399293

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features of this fluorinated heterocyclic compound.

Introduction to 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a substituted pyridine derivative with the chemical formula $C_7H_2BrF_3N_2$.^[1] Its structure, characterized by a pyridine ring bearing a bromine atom, a trifluoromethyl group, and a nitrile group, makes it a versatile intermediate in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for ensuring the purity and identity of downstream products. This guide will delve into the expected spectroscopic signatures that define this molecule.

Molecular Structure and Key Features:

- CAS Number: 1070892-04-4^[2]

- Molecular Formula: C₇H₂BrF₃N₂ [1]
- Molecular Weight: 251.00 g/mol [2]
- Key Functional Groups:
 - Trifluoromethyl (-CF₃)
 - Nitrile (-C≡N)
 - Brominated aromatic ring

The interplay of these functional groups gives rise to a unique spectroscopic fingerprint, which will be systematically explored in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum is predicted to be simple, showing two signals corresponding to the two protons on the pyridine ring.

Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 8.9 - 9.1	Singlet (or narrow doublet)	~ 0.5 - 1.0 Hz	H-6
~ 8.1 - 8.3	Singlet (or narrow doublet)	~ 0.5 - 1.0 Hz	H-3

Causality and Insights:

- Chemical Shifts: The protons are on a highly electron-deficient pyridine ring, further deshielded by the electron-withdrawing trifluoromethyl and nitrile groups, hence their downfield chemical shifts.
- Multiplicity: The two protons (H-3 and H-6) are meta to each other. The expected 4J coupling between them is typically small (0-1 Hz) and may result in the signals appearing as sharp singlets. Long-range coupling to the ^{19}F nuclei of the CF_3 group may also contribute to slight broadening or a narrow multiplet structure.

Experimental Protocol:

- Dissolve ~5-10 mg of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile** in 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

^{19}F NMR Spectroscopy

Expected Spectrum: The ^{19}F NMR spectrum is expected to show a single, sharp resonance.

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -68 to -70	Singlet	$-\text{CF}_3$

Causality and Insights:

- The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore resonate at the same frequency.
- The chemical shift is characteristic of a CF_3 group attached to an aromatic ring. For the related compound, 5-Bromo-2-(trifluoromethyl)pyridine, a chemical shift of -67.9 ppm has been reported.^[3]

- While coupling to the aromatic protons is possible, it is often not resolved in standard ^{19}F NMR spectra.

Experimental Protocol:

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{19}F NMR spectrum, typically with proton decoupling to simplify the spectrum and improve signal-to-noise.
- Reference the spectrum to an external standard such as CFCl_3 ($\delta = 0$ ppm).

^{13}C NMR Spectroscopy

Expected Spectrum: The ^{13}C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ) ppm	Multiplicity (Proton-coupled)	Assignment
~ 152 (quartet)	Quartet ($^1\text{JCF} \approx 35$ Hz)	C-2
~ 140 (singlet)	Singlet	C-6
~ 135 (singlet)	Singlet	C-4
~ 125 (singlet)	Singlet	C-5
~ 122 (quartet)	Quartet ($^1\text{JCF} \approx 275$ Hz)	$-\text{CF}_3$
~ 120 (singlet)	Singlet	C-3
~ 115 (singlet)	Singlet	$-\text{C}\equiv\text{N}$

Causality and Insights:

- Quaternary Carbons: The carbons bearing the bromine (C-5), nitrile (C-4), and trifluoromethyl (C-2) groups will appear as singlets in a proton-decoupled spectrum.

- C-F Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms ($^1\text{J}_{\text{CF}}$). The carbon to which the CF_3 group is attached (C-2) will also appear as a quartet, but with a smaller coupling constant ($^2\text{J}_{\text{CF}}$).
- Nitrile Carbon: The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~ 2230 - 2210	Medium	$\text{C}\equiv\text{N}$ stretch
~ 1600 - 1450	Medium to Strong	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ aromatic ring stretches
~ 1350 - 1100	Strong	C-F stretches (asymmetric and symmetric)
~ 1100 - 1000	Medium	C-H in-plane bending
~ 850 - 750	Strong	C-H out-of-plane bending
~ 700 - 550	Medium	C-Br stretch

Causality and Insights:

- Nitrile Stretch: The $\text{C}\equiv\text{N}$ triple bond has a very characteristic, sharp absorption in a relatively clean region of the spectrum.
- C-F Stretches: The C-F bonds of the trifluoromethyl group will give rise to very strong and prominent absorption bands in the fingerprint region.
- Aromatic Region: The pyridine ring vibrations will be observed in the 1600-1450 cm^{-1} region.

Experimental Protocol:

- For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
- Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Record the spectrum typically from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum:

m/z	Ion	Notes
249.9 / 251.9	$[\text{M}]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (^{19}Br and ^{81}Br in ~1:1 ratio).
223 / 225	$[\text{M} - \text{CN}]^+$	Loss of the nitrile group.
172	$[\text{M} - \text{Br}]^+$	Loss of the bromine atom.
69	$[\text{CF}_3]^+$	Trifluoromethyl cation.

Causality and Insights:

- Isotopic Pattern:** The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities, which is a key diagnostic feature.
- Fragmentation:** The molecule is expected to fragment via the loss of stable neutral species such as the nitrile group or a bromine radical. The C-Br bond is relatively weak and prone to cleavage. The trifluoromethyl cation is also a stable fragment.

Experimental Protocol (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a gas chromatograph (GC-MS).
- Ionize the sample using a high-energy electron beam (typically 70 eV).
- Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detect the ions and generate the mass spectrum.

[Click to download full resolution via product page](#)

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**. The predicted spectral data, based on established principles and data from similar compounds, serve as a reliable reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to confident structural assignment and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 5-bromo-2-(trifluoromethyl)isonicotinonitrile (C7H2BrF3N2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1399293#spectroscopic-data-nmr-ir-ms-for-5-bromo-2-trifluoromethyl-isonicotinonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com